REACTION_CXSMILES
|
N([O-])=O.[Na+].O.[CH2:6]([C:8]1[CH:14]=[CH:13][C:11](N)=[CH:10][C:9]=1[N+:15]([O-:17])=[O:16])[CH3:7].[ClH:18]>[Cu]Cl>[Cl:18][C:11]1[CH:13]=[CH:14][C:8]([CH2:6][CH3:7])=[C:9]([N+:15]([O-:17])=[O:16])[CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Copper(I) chloride
|
Quantity
|
9.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at the same temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred at r.t. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at 80° C. for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
After cooling down the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with DCM (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude was then purified by flash chromatography (hexane:AcOEt 9:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)CC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.28 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |